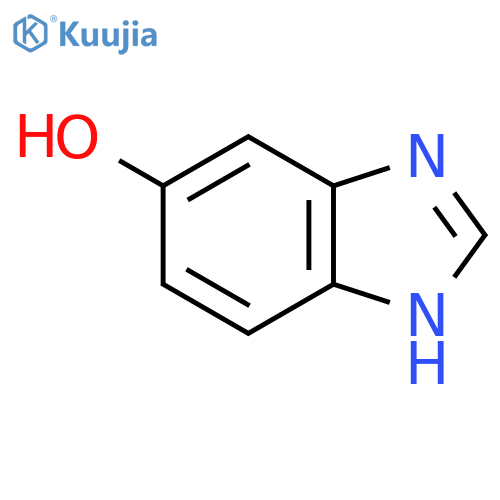Cas no 41292-65-3 (1H-1,3-benzodiazol-5-ol)

1H-1,3-benzodiazol-5-ol structure
商品名:1H-1,3-benzodiazol-5-ol
1H-1,3-benzodiazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazol-5-ol
- 1H-Benzimidazol-6-ol
- 5-HYDROXY-3H-BENZIMIDAZOLE
- 5-HYDROXYBENZIMIDAZOLE
- 1H-Benzo[d]imidazol-5-ol
- 3H-BenzoiMidazol-5-ol
- 5-hydroxy-1H-benzimidazole
- 5-Hydroxy-3H-benzimidazole,1H-Benzimidazol-6-ol,3H-Benzimidazol-5-ol,5-Hydroxy-1H-benzimidazole,1H-Benzimidazol-5-ol
- 5-hydroxy-benzimidazole
- 6-Hydroxy-1H-benzimidazole
- 5-Benzimidazolol
- 3H-benzimidazol-5-ol
- 1H-BENZO[D]IMIDAZOL-6-OL
- 1H-1,3-benzodiazol-5-ol
- benzimidazol-5-ol
- 1H-1,3-benzodiazol-6-ol
- 1H-Benzoimidazol-5-ol
- 3H-1,3-benzodiazol-5-ol
- KRKSOBREFNTJJY-UHFFFAOYSA-N
- 1H-Benzimidazol-
- 1H-Benzimidazol-5-ol, AldrichCPR
- KS-0
- 149471-91-0
- Z1042386518
- C21764
- W-205690
- MFCD02241303
- FT-0764977
- CHEMBL4551859
- EN300-108831
- 3H-Benzoimidazol-5-ol;1H-Benzo[d]imidazol-5-ol
- MFCD09998714
- CS-W001209
- AMY12070
- FD13050
- CHEBI:137404
- AKOS006239555
- NS00066855
- SCHEMBL352025
- AB92482
- J-517611
- SY037386
- CL3532
- PS-4150
- AKOS015856357
- A849566
- 41292-65-3
- DTXSID00194276
- 1H-BENZIMIDAZOL-6-OL(9CI)
- AC-28886
- 4-PHOSPHONOBUTYRICACID
- DA-16775
- STL329143
- DTXCID10116767
- ALBB-022265
-
- MDL: MFCD09998714
- インチ: 1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)
- InChIKey: KRKSOBREFNTJJY-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=N2
計算された属性
- せいみつぶんしりょう: 134.04800
- どういたいしつりょう: 134.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 48.9
じっけんとくせい
- 密度みつど: 1.434±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 220-222 ºC
- ふってん: 469.1°C at 760 mmHg
- フラッシュポイント: 237.5ºC
- 屈折率: 1.76
- ようかいど: 微溶性(6.4 g/l)(25ºC)、
- PSA: 48.91000
- LogP: 1.26850
1H-1,3-benzodiazol-5-ol セキュリティ情報
- 危害声明: H302-H315-H319-H332-H335
- 危険カテゴリコード: 22
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C
1H-1,3-benzodiazol-5-ol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-1,3-benzodiazol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0150-1G |
1H-1,3-benzodiazol-5-ol |
41292-65-3 | 97% | 1g |
¥ 330.00 | 2023-04-13 | |
| abcr | AB465960-250 mg |
1H-Benzo[d]imidazol-5-ol, min. 95%; . |
41292-65-3 | 250mg |
€83.60 | 2023-04-21 | ||
| Enamine | EN300-108831-0.05g |
1H-1,3-benzodiazol-6-ol |
41292-65-3 | 95% | 0.05g |
$19.0 | 2023-10-27 | |
| Enamine | EN300-108831-0.25g |
1H-1,3-benzodiazol-6-ol |
41292-65-3 | 95% | 0.25g |
$24.0 | 2023-10-27 | |
| Enamine | EN300-108831-5.0g |
1H-1,3-benzodiazol-6-ol |
41292-65-3 | 95% | 5g |
$189.0 | 2023-05-03 | |
| Enamine | EN300-108831-2.5g |
1H-1,3-benzodiazol-6-ol |
41292-65-3 | 95% | 2.5g |
$102.0 | 2023-10-27 | |
| eNovation Chemicals LLC | Y0978030-25g |
1H-Benzimidazol-5-ol |
41292-65-3 | 95% | 25g |
$500 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050981-5g |
1H-Benzimidazol-5-ol |
41292-65-3 | 98% | 5g |
¥781.00 | 2024-05-14 | |
| TRC | B130865-500mg |
1H-Benzo[D]Imidazol-5-ol |
41292-65-3 | 500mg |
$ 121.00 | 2023-04-19 | ||
| Ambeed | A139233-250mg |
1H-Benzo[d]imidazol-5-ol |
41292-65-3 | 98% | 250mg |
$18.0 | 2025-02-28 |
1H-1,3-benzodiazol-5-ol 関連文献
-
Kenichi Yokoyama,Edward A. Lilla Nat. Prod. Rep. 2018 35 660
-
F. J. Leeper Nat. Prod. Rep. 1989 6 171
-
Mijoon Lee,Rafael Fridman,Shahriar Mobashery Chem. Soc. Rev. 2004 33 401
-
Na Liu,Fabao Zhao,Haiyong Jia,Diwakar Rai,Peng Zhan,Xuemei Jiang,Xinyong Liu Med. Chem. Commun. 2015 6 521
-
Christian Solis-Calero,Geancarlo Zanatta,Claudia do ó Pessoa,Hernandes F. Carvalho,Valder N. Freire Phys. Chem. Chem. Phys. 2018 20 22818
41292-65-3 (1H-1,3-benzodiazol-5-ol) 関連製品
- 102169-73-3(1H-Benzimidazole-5,6-diol(9CI))
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41292-65-3)1H-1,3-benzodiazol-5-ol

清らかである:99%
はかる:25g
価格 ($):525.0